(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
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Overview
Description
(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex heterocyclic compound that features a thiazole ring fused with a benzoxadiazocin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3-phenoxybenzaldehyde with a thiazole derivative under basic conditions to form the benzylidene intermediate. This intermediate is then cyclized with a suitable reagent to form the final benzoxadiazocin structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism by which (2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,4-b][1,2,4]triazine: Another heterocyclic compound with a thiazole ring.
Thiazolo[4,5-b]pyridine: Contains a thiazole ring fused with a pyridine ring.
Thiazolo[5,4-d]thiazole: Features two thiazole rings fused together.
Uniqueness
What sets (2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one apart is its unique benzoxadiazocin structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
(13Z)-9-methyl-13-[(3-phenoxyphenyl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-26-16-21(20-12-5-6-13-22(20)31-26)28-24(29)23(32-25(28)27-26)15-17-8-7-11-19(14-17)30-18-9-3-2-4-10-18/h2-15,21H,16H2,1H3/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLHQROXSVVVKH-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=CC=C5)OC6=CC=CC=C6)SC4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CC(=CC=C5)OC6=CC=CC=C6)/SC4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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